molecular formula C14H19NO4S B2672164 8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 853751-19-6

8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B2672164
CAS RN: 853751-19-6
M. Wt: 297.37
InChI Key: AIUOOZWKSYNHFG-UHFFFAOYSA-N
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Description

8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 and it has a molar mass of 143.18 g/mol .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a seven-membered ring with two oxygen atoms and one nitrogen atom . The tosyl group in 8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane is attached to the nitrogen atom .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .

Scientific Research Applications

Spirocyclotriphosphazenes Synthesis

8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane: serves as a building block for synthesizing spirocyclotriphosphazenes. These compounds exhibit interesting structural features and have applications in materials science, catalysis, and supramolecular chemistry .

Organic Synthesis

As a versatile reagent, this compound finds utility in organic synthesis. Researchers use it to introduce the spirocyclic motif into molecules, leading to novel structures with potential biological or pharmacological activity. The spirocyclic framework can enhance drug-like properties and improve bioavailability .

Spiro Compounds in Medicinal Chemistry

Spirocyclic compounds have gained attention in medicinal chemistry due to their unique three-dimensional arrangement. Researchers explore their potential as drug candidates, especially in areas like antiviral, antibacterial, and anticancer drug development. The spirocyclic scaffold can influence binding interactions and enhance selectivity .

Spiro Lactones and Spiro Ethers

The spirocyclic moiety in this compound contributes to the synthesis of spiro lactones and spiro ethers. These classes of compounds have diverse biological activities, including antifungal, anti-inflammatory, and antitumor effects. Researchers investigate their potential as therapeutic agents .

Spiro Compounds in Agrochemicals

Spirocyclic derivatives play a role in agrochemical research. Their unique structures can enhance pesticide or herbicide properties, leading to improved crop protection. Investigating the biological activity of spiro compounds helps develop environmentally friendly and effective agrochemicals .

Spiro Heterocycles in Material Science

The spirocyclic motif is also relevant in material science. Researchers explore spiro heterocycles for their optical, electronic, and mechanical properties. These compounds find applications in organic light-emitting diodes (OLEDs), sensors, and other functional materials .

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

8-(4-methylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-12-2-4-13(5-3-12)20(16,17)15-8-6-14(7-9-15)18-10-11-19-14/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUOOZWKSYNHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724493
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane

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